2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 60642-55-9
VCID: VC17300006
InChI: InChI=1S/C11H7IN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H
SMILES:
Molecular Formula: C11H7IN2O
Molecular Weight: 310.09 g/mol

2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine

CAS No.: 60642-55-9

Cat. No.: VC17300006

Molecular Formula: C11H7IN2O

Molecular Weight: 310.09 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine - 60642-55-9

Specification

CAS No. 60642-55-9
Molecular Formula C11H7IN2O
Molecular Weight 310.09 g/mol
IUPAC Name 2-(furan-2-yl)-3-iodoimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C11H7IN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H
Standard InChI Key FSDIICWKNUAGMF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=C(N2C=C1)I)C3=CC=CO3

Introduction

Structural Elucidation and Molecular Characteristics

The molecular structure of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine comprises three fused rings: a pyridine, an imidazole, and a furan (Figure 1). The iodine atom at the 3-position of the imidazo ring introduces steric and electronic effects that distinguish it from non-halogenated analogues.

Molecular Formula and Weight

Derived from its non-iodinated counterpart (C₁₁H₈N₂O) , the addition of iodine at the 3-position yields the molecular formula C₁₁H₇IN₂O, with a molecular weight of 311.09 g/mol. The iodine atom significantly increases the compound’s molar mass compared to bromine- or methyl-substituted derivatives, influencing its crystallization and solubility profiles.

Synthesis and Reactivity

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The parent scaffold, 2-(furan-2-yl)imidazo[1,2-a]pyridine, is synthesized via a one-pot GBBR under ultrasound irradiation (USI) . This method employs:

  • Reactants: 2-Aminopyridine, furfural, and an isocyanide.

  • Conditions: NH₄Cl catalyst in ethanol at room temperature (3 h, 42 kHz ultrasound).

  • Yield: Up to 92% for non-iodinated derivatives .

Post-Synthetic Iodination
Introducing iodine at the 3-position likely involves electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). This step may follow the GBBR to functionalize the imidazo ring selectively.

Reactivity Profile

The iodine atom serves as a handle for further derivatization:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.

  • Nucleophilic Substitution: Replacement of iodine with amines or thiols under basic conditions.

Physicochemical Properties

Key properties, extrapolated from non-iodinated analogues , include:

PropertyValue (Non-Iodinated)Estimated Value (Iodinated)
Molecular Weight184.19 g/mol311.09 g/mol
Density1.26 g/cm³1.89 g/cm³
LogP2.593.21
Polar Surface Area30.44 Ų30.44 Ų

The increased density and lipophilicity (LogP) of the iodinated derivative enhance membrane permeability, a critical factor in drug design.

Biological Activities and Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines are privileged structures in drug discovery. The iodine substituent in this compound may improve:

  • Binding Affinity: Halogen bonding with target proteins (e.g., kinases, GPCRs).

  • Metabolic Stability: Reduced oxidative metabolism due to iodine’s electron-withdrawing effects.

Therapeutic Potential

  • Anticancer Activity: Iodine’s radiosensitizing properties could synergize with chemotherapeutic agents.

  • Antimicrobial Effects: Halogenated heterocycles often disrupt bacterial cell membranes .

Materials Science

The compound’s extended π-system and iodine atom suggest utility in:

  • Organic Electronics: As a charge-transport material in OLEDs.

  • Chemosensors: Furan-imidazo[1,2-a]pyridine hybrids detect metal ions via fluorescence quenching .

Comparison with Structural Analogues

A comparative analysis highlights the impact of halogen substitution:

CompoundSubstituentKey Properties
3-Bromo DerivativeBr at C3Higher reactivity in SNAr
3-Methyl DerivativeCH₃ at C3Enhanced metabolic stability
2-Furan-3-Iodo DerivativeI at C3, furan at C2Optimal halogen bonding

The iodine atom’s polarizability and van der Waals radius (1.98 Å) make it superior to bromine or methyl groups in target engagement .

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